3-Chloro-5-fluoro-2-hydrazinylpyridine
Overview
Description
3-Chloro-5-fluoro-2-hydrazinylpyridine, also known as 5-Chloro-3-fluoro-2-hydrazinylpyridine, is a chemical compound with the molecular formula C5H5ClFN3 . It has an average mass of 161.565 Da and a monoisotopic mass of 161.015610 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 161.57 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Medical Imaging Enhancements
- Research on fluorine-18 labelled fluoropyridines, including those with chloro and fluoro substituents, highlights their growing application in Positron Emission Tomography (PET) imaging. The synthesis approaches involving pyridyliodonium salts offer a method to incorporate fluorine-18 into positions that could enhance the stability and potential of radiotracers for in vivo imaging applications (Carroll et al., 2007).
Advances in Organic Synthesis
- The study on the reactivity of halopyridines towards nucleophilic aromatic substitutions provides insights into the factors that govern reaction rates. This understanding is crucial for designing synthetic routes and functionalizing pyridine derivatives, potentially including compounds like 3-Chloro-5-fluoro-2-hydrazinylpyridine (Schlosser & Rausis, 2005).
Fluorophenylpyridine Complexes
- Studies on heteroleptic cyclometalated iridium(III) complexes involving fluorophenylpyridine ligands explore the control of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states. These findings can contribute to the development of advanced materials for photophysical applications, offering a context for the manipulation of fluorinated pyridines (Fatur et al., 2017).
Development of Fluorescence Probes
- The creation of bioorthogonal fluorescent labels using boron dipyrromethene (BODIPY) derivatives for aldehydes and ketones showcases the potential for this compound and similar compounds in the development of selective and tunable fluorescence probes for biological and chemical sensing (Dilek & Bane, 2008).
Synthesis and Functionalization
- The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under various conditions demonstrates the versatility of halogenated pyridines in organic synthesis. This research provides valuable insights into the functionalization strategies that could be applicable to compounds like this compound, enhancing their utility in synthesizing complex organic molecules (Stroup et al., 2007).
Properties
IUPAC Name |
(3-chloro-5-fluoropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLHQQLZQDBFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856987 | |
Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388037-08-8 | |
Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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